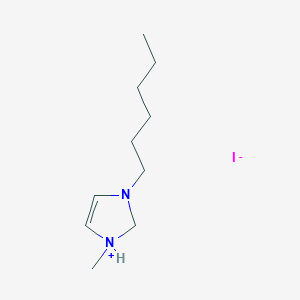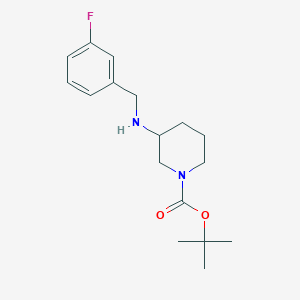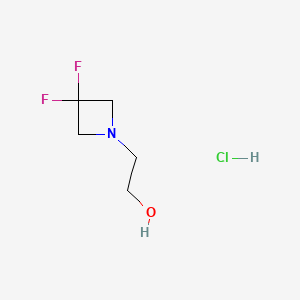
2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C5H9F2NO·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features two fluorine atoms attached to the azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and a dihalide, the azetidine ring can be formed under basic conditions.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, often using reagents like sodium borohydride (NaBH4) followed by oxidation with agents such as pyridinium chlorochromate (PCC).
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, potassium permanganate (KMnO4), or chromium trioxide (CrO3) can be used.
Reduction: Reagents like NaBH4, lithium aluminum hydride (LiAlH4), or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines.
科学的研究の応用
2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in biochemical assays and studies to investigate its interactions with biological targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets. The compound’s fluorine atoms and hydroxyl group play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine: This compound is similar in structure but features an amine group instead of a hydroxyl group.
2-(3,3-Difluoroazetidin-1-yl)acetic acid: This compound has a carboxylic acid group instead of a hydroxyl group.
Uniqueness
2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride is unique due to its specific combination of fluorine atoms and a hydroxyl group attached to the azetidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C5H10ClF2NO |
|---|---|
分子量 |
173.59 g/mol |
IUPAC名 |
2-(3,3-difluoroazetidin-1-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)3-8(4-5)1-2-9;/h9H,1-4H2;1H |
InChIキー |
PVYJGRMVSQPSGX-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1CCO)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


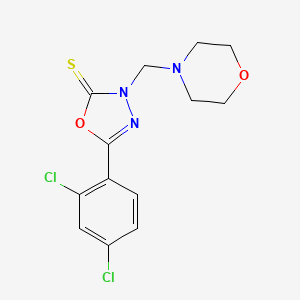
![1-[(3-Methylthiophen-2-YL)methyl]hydrazine](/img/structure/B12445284.png)
![1-benzyl-3,4-dimethyl-5-{[3-(trifluoromethyl)phenyl]amino}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12445285.png)

![1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide](/img/structure/B12445293.png)
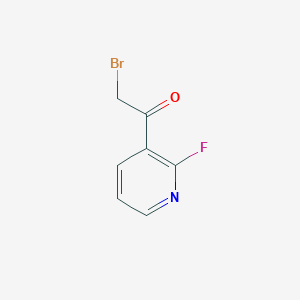
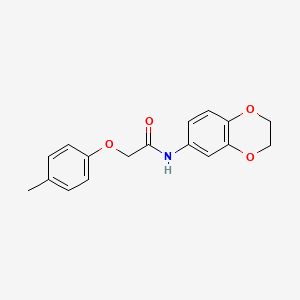
![(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran](/img/structure/B12445307.png)
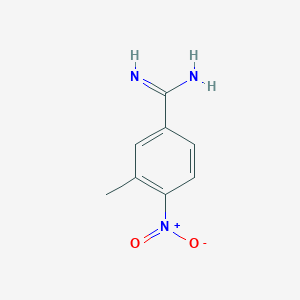
![5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445322.png)
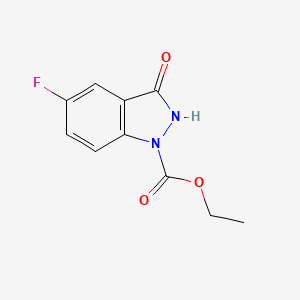
![N-(4-methylphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12445340.png)
